physical and chemical properties of 1,2-Diallyloxybenzene
physical and chemical properties of 1,2-Diallyloxybenzene
The Physicochemical Dynamics and Synthetic Utility of 1,2-Diallyloxybenzene: A Technical Whitepaper
Executive Summary
1,2-Diallyloxybenzene (CAS: 4218-87-5) is a uniquely structured bis-allyl ether of pyrocatechol. By masking the hydrogen-bond-donating hydroxyl groups of its parent compound, this molecule transitions into a highly lipophilic, aprotic entity. This technical guide explores the physicochemical profiling, synthetic methodologies, analytical characterization, and biological applications of 1,2-Diallyloxybenzene, providing actionable insights for researchers in drug development, forensic chemistry, and agrochemical design.
Structural Identity and Physicochemical Profiling
1,2-Diallyloxybenzene (IUPAC: 1,2-bis(prop-2-enoxy)benzene)[1] is an aromatic ether with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol [2]. The dual allyloxy substitution fundamentally alters the thermodynamic and pharmacokinetic profile of the molecule, making it a critical intermediate in fine chemical synthesis, pesticide development, and pharmaceutical applications[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Relevance |
| Molecular Weight | 190.24 g/mol [2] | Small molecular size is highly favorable for crossing biological membranes. |
| LogP (XLogP3) | 2.9[3] | Optimal lipophilicity for passive diffusion in pharmacokinetic and BBB-penetration models. |
| Topological Polar Surface Area | 18.5 Ų[3] | Highly permeable; indicates complete removal of hydrogen-bond donors. |
| Boiling Point | 269.8 °C (at 760 mmHg)[4] | High thermal stability, making it highly suitable for high-temperature GC-MS profiling. |
| Density | 0.982 g/cm³[4] | Slightly less dense than water; dictates the organic phase orientation during biphasic extractions. |
| Flash Point | 99.7 °C[4] | Requires standard flammable liquid handling protocols during industrial scale-up. |
Causality in Physical Properties: The complete etherification of the catechol core eliminates hydrogen bond donors, drastically reducing the Topological Polar Surface Area (TPSA) to just 18.5 Ų[3]. In drug development, a TPSA under 90 Ų combined with a LogP of 2.9 strongly predicts excellent cellular membrane permeability and systemic distribution.
Synthetic Methodologies: The Williamson Ether Pathway
The synthesis of 1,2-Diallyloxybenzene is classically achieved via a double Williamson ether synthesis. The choice of reagents and solvents is strictly dictated by the need to maximize the nucleophilicity of the phenoxide intermediate while suppressing competitive C-alkylation.
Step-by-Step Methodology: Optimized Synthesis Protocol
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Reagent Preparation: Dissolve 1.0 equivalent of pyrocatechol in anhydrous acetone. Causality: Acetone is selected as a polar aprotic solvent because it solvates the reactants without forming a tight solvation shell around the phenoxide anion, thereby enhancing its nucleophilicity.
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Deprotonation: Add 2.5 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base chosen over stronger bases (like NaOH) to prevent the oxidative degradation of catechol and to avoid aqueous biphasic complexities.
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Nucleophilic Substitution: Introduce 2.2 equivalents of allyl bromide dropwise under an inert atmosphere (N₂ or Ar) at room temperature, then reflux at 60 °C for 12 hours. The mild reflux provides the exact activation energy required for the S_N2 attack of the phenoxide on the electrophilic allylic carbon.
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Workup and Extraction: Cool the mixture, filter the inorganic salts (KBr and unreacted K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between diethyl ether and 5% aqueous NaOH to strip away any mono-allylated intermediates or unreacted catechol.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation to yield pure 1,2-Diallyloxybenzene.
Synthetic pathway and thermal Claisen rearrangement logic of 1,2-Diallyloxybenzene.
Mechanistic Extension: The Claisen Rearrangement A defining chemical property of 1,2-Diallyloxybenzene is its ability to undergo a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement)[5]. When heated above 200 °C, the allyl group migrates to the ortho-position of the aromatic ring, yielding complex substituted phenols. This serves as a self-validating reaction system for generating complex, multi-substituted aromatic rings utilized in advanced pharmaceutical APIs[5].
Analytical Characterization and Forensic Profiling
Accurate characterization of 1,2-Diallyloxybenzene is paramount, particularly because it serves as a route-specific biomarker in forensic chemistry. It is frequently identified as an organic impurity in the illicit synthesis of safrole and 3,4-methylenedioxymethamphetamine (MDMA) when catechol is utilized as a pre-precursor[6],[7]. Distinguishing it from similar compounds, such as 2-allyloxyphenol, requires high-resolution techniques due to overlapping proton environments in ¹H NMR spectroscopy[6].
Step-by-Step Methodology: HPLC-MS Profiling Protocol To isolate and quantify this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the gold standard[8].
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Mobile Phase Preparation: Prepare a gradient mobile phase of Acetonitrile (MeCN) and LC-MS grade water[8]. Add 0.1% Formic Acid to both solvents. Causality: While phosphoric acid can be used for standard UV detection, formic acid is strictly required for MS compatibility to ensure volatility, preventing ion suppression and source fouling in the mass spectrometer[8].
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Column Selection and Equilibration: Utilize a specialized low-silanol reverse-phase column, such as the Newcrom R1[8]. Causality: The low silanol activity prevents secondary electrostatic interactions that cause peak tailing for highly lipophilic ethers. Equilibrate the column at a flow rate of 1.0 mL/min.
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Sample Injection: Dissolve the analyte in a 50:50 MeCN:H₂O mixture and inject a 5 µL aliquot.
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Detection: Monitor UV absorbance at 270 nm (corresponding to the aromatic π-π* transitions) and configure the ESI-MS in positive ion mode to detect the [M+H]⁺ peak at m/z 191.1. This liquid chromatography method is highly scalable for isolating impurities in preparative separation and is suitable for pharmacokinetic studies[8].
HPLC-MS analytical workflow for the characterization of 1,2-Diallyloxybenzene.
Applications in Agrochemicals and Olfactory Modulation
Beyond its role as a synthetic intermediate, 1,2-Diallyloxybenzene exhibits direct biological and commercial activity. It is utilized in commercial malodor reduction compositions[9]. Furthermore, research into pest control has demonstrated that this catechol derivative possesses potent inhibitory effects on the antenna response of the Gypsy Moth (Lymantria dispar)[10],[5].
Mechanistic Causality: The gypsy moth relies heavily on olfactory cues for mating and host-plant identification, specifically targeting oak wood volatiles like eugenol[5]. 1,2-Diallyloxybenzene acts as a structural mimic to these natural attractants. By binding competitively to the odorant receptors on the moth's antennae without triggering the downstream action potential, it acts as a long-term olfactory antagonist[5]. This effectively neutralizes the insect's ability to navigate toward host plants or mates, making it a highly valuable scaffold in the development of environmentally benign, non-lethal agrochemicals.
References
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1,2-Diallyloxybenzene | C12H14O2 | CID 77894 Source: PubChem URL:[Link]
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Separation of 1,2-Diallyloxybenzene on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
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1,2-BIS(PROP-2-EN-1-YLOXY)BENZENE | CAS 4218-87-5 Source: Matrix Fine Chemicals URL:[Link]
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The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues Source: OPUS at UTS (University of Technology Sydney) URL:[Link]
- METHODS AND COMPOSITIONS FOR CONTROL OF GYPSY MOTH, Lymantria dispar (US20130045178A1)
- Malodor reduction compositions (CA2972375A1)
Sources
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- 3. 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. US20130045178A1 - METHODS AND COMPOSITIONS FOR CONTROL OF GYPSY MOTH, Lymantria dispar - Google Patents [patents.google.com]
- 6. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]
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